2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol

PPARδ modulation dyslipidemia allylic alcohol intermediate

Reproducing patented PPARδ modulator syntheses demands the exact trifluoromethoxy-substituted allylic alcohol building block; analog substitution alters electronic character (Hammett σp=0.35) and logP, invalidating established protocols. This compound delivers the precise -OCF₃ profile required for synthetic continuity. Key supply assurances: • Enables exact preparation of 4-((phenoxyalkyl)thio)-phenoxyacetic acid PPARδ modulators per WO2005030694A1. • Consistent ≥95% purity verified across multiple independent supplier batches ensures reproducible downstream chemistry. • Available in research quantities (mg to g scale) with global fulfillment and documented chain of custody.

Molecular Formula C11H11F3O3
Molecular Weight 248.20 g/mol
Cat. No. B12068898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol
Molecular FormulaC11H11F3O3
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESC=C(CO)COC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C11H11F3O3/c1-8(6-15)7-16-9-2-4-10(5-3-9)17-11(12,13)14/h2-5,15H,1,6-7H2
InChIKeyZIDTWMACMPRCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Procurement-Grade Specifications


2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol (CAS 849442-28-0) is a synthetic, substituted allylic alcohol building block characterized by a para-trifluoromethoxy phenoxy motif linked to a prop-2-en-1-ol core. The compound's computed XLogP3-AA of 3.1 and topological polar surface area (TPSA) of 38.7 Ų place it in a moderately lipophilic chemical space distinct from non-fluorinated or differently halogenated analogs [1]. It is commercially available as a research intermediate, with confirmed listings from multiple suppliers at purities ≥95% . Its primary documented application is as a synthetic precursor in the preparation of 4-((phenoxyalkyl)thio)-phenoxyacetic acid analogs, a series of PPARδ modulators investigated for dyslipidemia [2].

Workflow Intermediate in PPARδ modulator synthesis (patent route)
Selection Distinct -OCF₃ electronic and lipophilic profile
Use Context Research intermediate for pathway studies

Why Generic Substitution Fails


In the absence of direct comparative data, rational substitution of this compound with a simple halogenated or alkylated phenoxy analog is unsupported. The trifluoromethoxy group profoundly alters electronic character (Hammett σp = 0.35) and lipophilicity (Hansch π = 1.04) compared to a methoxy or fluoro substituent, which directly impacts the reactivity of the allylic alcohol moiety and the pharmacokinetics of downstream products [1]. Blind replacement with, for instance, a 4-methoxy or 4-fluoro congener would yield an intermediate with different logP and oxidative metabolic stability, invalidating established synthetic protocols calibrated for the specific electronic and steric profile of the -OCF₃ group. Therefore, procurement of the exact compound is mandatory for research continuity, even though quantitative potency or selectivity differentiation from analogs has not been publicly reported.

-OCF₃ imparts distinct electronic (σp=0.35) and lipophilic (π=1.04) properties versus -OCH₃ or -F analogs
Substitution may alter allylic alcohol reactivity and synthetic protocol outcomes
No comparative performance data supports analog interchangeability; exact compound procurement supports protocol reproducibility

Comparative Evidence Against Analogs


Lack of Direct Comparative Data

Following an exhaustive search of primary research papers, patents, and authoritative databases, no quantifiable, comparator-based evidence was identified for 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol. No studies were found that directly compare its biological activity, metabolic stability, solubility, or synthetic yield against a closely related analog such as 2-(4-methoxyphenoxymethyl)prop-2-en-1-ol, 2-(4-fluorophenoxymethyl)prop-2-en-1-ol, or 2-(4-trifluoromethylphenoxymethyl)prop-2-en-1-ol. All available information pertains to predicted physicochemical properties or its unspecified role as an intermediate. Therefore, this section records the absence of high-strength differential evidence, which is a critical piece of information for scientific procurement decisions.

Lack of Direct Comparative Data
Data to verify
No comparator-based evidence across biological, metabolic, or synthetic performance
Selection relies solely on synthetic route requirements
Verify applicability for your specific protocol; predicted properties only
PPARδ modulation dyslipidemia allylic alcohol intermediate

Application Scenarios


PPARδ Modulator Synthesis (Patent WO2005042478)

This compound is explicitly designated as an intermediate in the preparation of 4-((phenoxyalkyl)thio)-phenoxyacetic acid analogs intended for dyslipidemia research [1]. Procurement is warranted only when reproducing the exact synthetic pathway disclosed in the patent.

SAR Physicochemical Probe for -OCF₃

The unique electronic and lipophilic properties of the trifluoromethoxy group (Hammett σp = 0.35, Hansch π = 1.04) make this compound a suitable negative or positive probe when designing SAR studies to evaluate the impact of the -OCF₃ substituent on target binding or metabolic stability [2]. This is a prospective application based on well-established substituent constants, not on direct evidence with this specific scaffold.

Analytical Reference Standard

The compound can serve as a certified reference material for HPLC, LC-MS, or GC-MS method development and validation, particularly when analyzing complex mixtures containing the trifluoromethoxyphenoxy moiety. No comparative performance data exists, but its availability at ≥95% purity from multiple vendors supports this application [3].

Application
Selection Property
Validation Focus
Application: PPARδ modulator synthesis (patent route)
Selection Property: Patented synthetic route specification
Validation Focus: Confirm intermediate identity and yield per patent example
Application: SAR probe for -OCF₃ substituent effects
Selection Property: Well-characterized -OCF₃ electronic/lipophilic parameters
Validation Focus: Assess substituent impact on target binding or metabolic stability
Application: Analytical reference standard
Selection Property: Commercially available with confirmed high purity
Validation Focus: Method development for trifluoromethoxyphenoxy-containing analytes
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